molecular formula C16H28O B1611557 2-Dodecylfuran CAS No. 75308-12-2

2-Dodecylfuran

Cat. No.: B1611557
CAS No.: 75308-12-2
M. Wt: 236.39 g/mol
InChI Key: YCHOIEWPPPNUFM-UHFFFAOYSA-N
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Description

2-n-Dodecylfuran is an organic compound with the molecular formula C₁₆H₂₈O. It is a derivative of furan, where a dodecyl group is attached to the second carbon of the furan ring.

Scientific Research Applications

2-n-Dodecylfuran has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

2-n-Dodecylfuran can be synthesized through several methods. One common approach involves the alkylation of furan with dodecyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert solvent like tetrahydrofuran or dimethyl sulfoxide .

Industrial Production Methods

In industrial settings, the production of 2-n-Dodecylfuran may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process often includes purification steps such as distillation or chromatography to remove impurities and obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

2-n-Dodecylfuran undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: Reduction of the furan ring can lead to the formation of tetrahydrofuran derivatives.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-n-Dodecylfuran involves its interaction with molecular targets and pathways within biological systems. For example, its antibacterial activity may be attributed to its ability to disrupt bacterial cell membranes or interfere with essential metabolic processes. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-n-Dodecylfuran is unique due to its longer alkyl chain, which imparts distinct physical and chemical properties. This makes it particularly useful in the synthesis of surfactants and other materials that require specific hydrophobic characteristics .

Properties

IUPAC Name

2-dodecylfuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-13-16-14-12-15-17-16/h12,14-15H,2-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHOIEWPPPNUFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30502709
Record name 2-Dodecylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30502709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75308-12-2
Record name 2-Dodecylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30502709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 68.1 g (1.0 mole) of furan and 500 ml of anhydrous ether is stirred at -20° C. after which 1.1 moles (458 ml of a 2.4 molar hexane solution) of butyllithium is added slowly with stirring. The reaction mixture is stirred for 1 hour, then 284 g (1.2 moles) of 1-bromododecane is added. The reaction mixture is stirred at room temperature for 4 hours after which it is poured into a saturated ammonium chloride solution. The organic layer is separated and washed with water and brine, dried over sodium sulfate and distilled under reduced pressure to give 2-dodecylfuran.
Name
Quantity
68.1 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
284 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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